(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a CAS number of 1416445-04-9. This compound is classified as a morpholine derivative and is notable for its potential applications in various scientific fields, including medicinal chemistry and agrochemicals. Its structure features a morpholine ring substituted with tert-butyl and methyl groups, as well as two carboxylate ester functionalities.
The compound is sourced from various chemical suppliers and research institutions. It is classified under several categories based on its structure and properties, including:
The synthesis of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can be accomplished through several methods. One common approach involves the reaction of tert-butyl 3-methyl-2,2-dimethylmorpholine with suitable carboxylic acid derivatives under controlled conditions.
The molecular structure of (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate features:
COC(=O)[C@@H]1COC(C)(C)CN1C(=O)OC(C)(C)C
.(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate can undergo various chemical reactions typical for esters and morpholines, including:
These reactions require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for (S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate primarily involves its interactions at a molecular level in biological systems or chemical processes.
(S)-4-Tert-butyl 3-methyl 2,2-dimethylmorpholine-3,4-dicarboxylate has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0